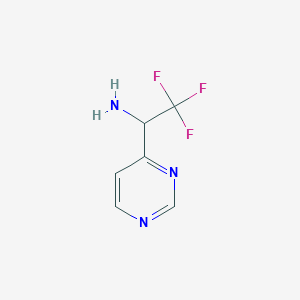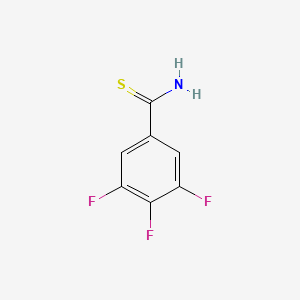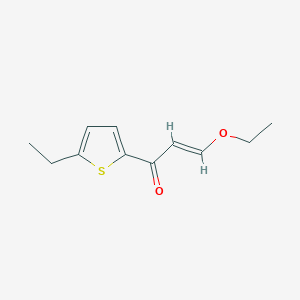![molecular formula C10H18F2N2O2 B13578781 tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate: is a chemical compound with the following structural formula:
IUPAC Name: tert-butyl (1- (aminomethyl)cyclopropyl) (methyl)carbamate
This compound combines a tert-butyl group, a cyclopropyl ring, and a carbamate functional group. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate involves several steps. One common synthetic route includes the reaction of tert-butyl isocyanate with aminomethylcyclopropylamine. The reaction proceeds as follows:
tert-butyl isocyanate+aminomethylcyclopropylamine→tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate
Industrial Production:: Industrial production methods may vary, but they typically involve large-scale reactions and purification steps. Detailed conditions and industrial-scale processes would require further investigation.
Analyse Chemischer Reaktionen
Reactions::
Hydrolysis: tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate can undergo hydrolysis, breaking the carbamate bond to yield the corresponding amine and tert-butanol.
Substitution Reactions: The tert-butyl group can be substituted by various nucleophiles.
Reduction: Reduction of the carbamate group can lead to the corresponding amine.
Hydrolysis: Acidic or basic conditions.
Substitution: Various nucleophiles (e.g., amines, thiols).
Reduction: Reducing agents (e.g., lithium aluminum hydride).
- Hydrolysis: Aminomethylcyclopropylamine and tert-butanol.
- Substitution: Various substituted derivatives.
- Reduction: Aminomethylcyclopropylamine.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate may serve as a scaffold for drug development due to its unique structure.
Pesticides and Agrochemicals: Carbamates are commonly used in insecticides and herbicides.
Biological Studies: Researchers explore its effects on biological systems.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other carbamates, such as tert-butyl N- [1- (aminomethyl)cyclopropyl]carbamate , and related derivatives.
Eigenschaften
Molekularformel |
C10H18F2N2O2 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
tert-butyl N-[[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H18F2N2O2/c1-8(2,3)16-7(15)14-6-9(5-13)4-10(9,11)12/h4-6,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
LQZDTAYXUHARAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1(CC1(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)


![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)

